![molecular formula C19H29N B14418415 1-[1-(2-Phenylethyl)cyclohexyl]piperidine CAS No. 83385-88-0](/img/structure/B14418415.png)
1-[1-(2-Phenylethyl)cyclohexyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is a synthetic compound belonging to the arylcyclohexylamine class. This compound is structurally related to phencyclidine and has been studied for its pharmacological properties, particularly its effects on the central nervous system.
Vorbereitungsmethoden
The synthesis of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves several steps. One common method includes the reaction of cyclohexanone with phenethylamine to form the intermediate, which is then reacted with piperidine under specific conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
1-[1-(2-Phenylethyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound to its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a precursor for the synthesis of other arylcyclohexylamine derivatives.
Biology: The compound is used in research to study its effects on neurotransmitter systems, particularly the NMDA receptor.
Medicine: It has been investigated for its analgesic properties and potential use in pain management.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The primary mechanism of action of 1-[1-(2-Phenylethyl)cyclohexyl]piperidine involves its interaction with the NMDA receptor, a subtype of glutamate receptor in the brain. By binding to this receptor, the compound inhibits the influx of calcium ions, leading to a decrease in neuronal excitability. This action is responsible for its analgesic and anesthetic effects.
Vergleich Mit ähnlichen Verbindungen
1-[1-(2-Phenylethyl)cyclohexyl]piperidine is similar to other arylcyclohexylamine compounds such as phencyclidine and ketamine. it is unique in its specific binding affinity and pharmacological profile. Similar compounds include:
Phencyclidine (PCP): Known for its potent psychotomimetic effects.
Ketamine: Widely used as an anesthetic and for its antidepressant properties.
Methoxetamine (MXE): A derivative of ketamine with similar dissociative effects.
This compound’s distinct structure and pharmacological properties make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
83385-88-0 |
|---|---|
Molekularformel |
C19H29N |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
1-[1-(2-phenylethyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C19H29N/c1-4-10-18(11-5-1)12-15-19(13-6-2-7-14-19)20-16-8-3-9-17-20/h1,4-5,10-11H,2-3,6-9,12-17H2 |
InChI-Schlüssel |
NFAAOWDLIWVEPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCC2=CC=CC=C2)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



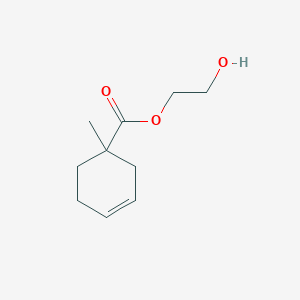
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-prop-2-en-1-ylmethanimidamide](/img/structure/B14418341.png)
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)


![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
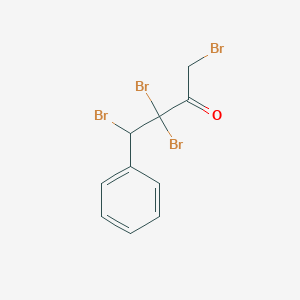
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
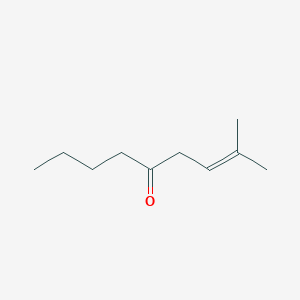
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
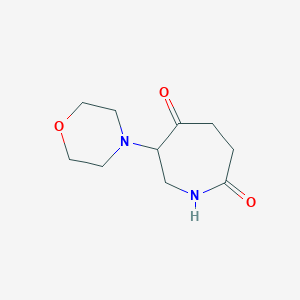
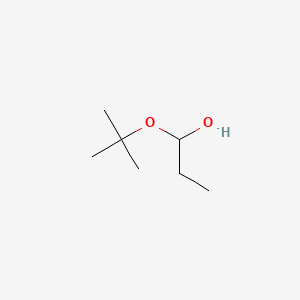
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
